molecular formula C20H25N5O4 B2756911 3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844834-10-2

3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2756911
CAS-Nummer: 844834-10-2
Molekulargewicht: 399.451
InChI-Schlüssel: XAZANCBNJSVJSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic purine-derived compound characterized by a pyrimidopurine-dione core. Its structure includes a 3-hydroxypropyl substituent at position 3 and a 3-methoxyphenyl group at position 9, with methyl groups at positions 1 and 5. Its synthesis typically involves multi-step alkylation and cyclization reactions, as seen in analogous compounds .

Eigenschaften

IUPAC Name

3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-13-11-24(14-6-4-7-15(10-14)29-3)19-21-17-16(25(19)12-13)18(27)23(8-5-9-26)20(28)22(17)2/h4,6-7,10,13,26H,5,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZANCBNJSVJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCO)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimido[2,1-f]purine core, followed by the introduction of the hydroxypropyl and methoxyphenyl groups through selective functionalization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.

Wissenschaftliche Forschungsanwendungen

3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can modulate the activity of the targets and result in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Pyrimidopurine-dione Core

The compound’s structural analogues differ primarily in substituents at positions 3 and 9, which influence solubility, bioavailability, and target affinity. Key examples include:

Compound Name Substituents (Position 3) Substituents (Position 9) Molecular Weight (g/mol) Key Properties/Activities
3-(2-Ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 2-Ethoxyethyl 3-Methoxyphenyl 411.45 Higher lipophilicity, reduced solubility
1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (Compound 24) Prop-2-ynyl None 273.29 Enhanced reactivity (alkyne group), moderate cytotoxicity
9-Ethenyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (Compound 22) Ethenyl None 261.28 Lower thermal stability (mp 268–271°C)

Key Observations :

  • The 3-hydroxypropyl group in the target compound improves aqueous solubility compared to the 2-ethoxyethyl analogue, which is more lipophilic due to its ether linkage .
  • The 3-methoxyphenyl substituent at position 9 may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets, a feature absent in compounds lacking aryl groups .

Comparison with Diazepino-Purine Derivatives

Diazepino-purine-diones, such as 10-ethyl-1,3-dimethyl-6,7,8,9-tetrahydrodiazepino[2,1-f]purine-2,4(1H,3H)-dione (Compound 26), exhibit expanded ring systems (7-membered diazepine vs. 6-membered pyrimidine). These derivatives show:

  • Reduced metabolic stability : Larger ring systems increase susceptibility to oxidative degradation.
  • Altered binding kinetics : Compound 26 demonstrates lower HDAC6 inhibition (IC₅₀ ~300 nM) compared to smaller pyrimidopurine-diones .

Pharmacokinetic and Pharmacodynamic Comparisons

While direct pharmacokinetic data for the target compound are unavailable, insights can be inferred from structurally related molecules:

  • Hydroxypropyl vs. Ethoxymethyl substituents : Hydroxypropyl derivatives exhibit higher polar surface area (PSA), suggesting improved blood-brain barrier penetration compared to ethoxymethyl analogues (e.g., 1-ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione) .
  • Methoxyphenyl vs. Fluorophenyl groups : Fluorophenyl-substituted purine-diones (e.g., 3-(p-fluorophenyl)-7-oct-1-ynyl-1H-purin-9(8H)-one) show stronger fluorescence properties, aiding in cellular imaging, but comparable logP values .

Biologische Aktivität

The compound 3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the pyrimidopurinedione family. Its structural complexity suggests potential biological activities that warrant investigation. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N4O3C_{19}H_{22}N_4O_3, and it features a tetrahydropyrimido structure which is known to influence its biological interactions. The presence of hydroxyl and methoxy groups may enhance solubility and bioactivity.

1. Anti-inflammatory Effects

Research indicates that compounds with a similar pyrimidopurinedione structure exhibit significant anti-inflammatory activity . These compounds have been shown to inhibit pro-inflammatory cytokines and may be useful in treating conditions characterized by chronic inflammation.

2. Adenosine Receptor Modulation

Compounds in this class often interact with adenosine receptors (ARs), specifically A1 and A2A subtypes. Studies have demonstrated that certain derivatives can act as antagonists or agonists at these receptors, potentially influencing cardiovascular health and neurological functions. For instance, derivatives displaying high affinity for A1 ARs have been identified with K_i values in the nanomolar range .

3. Cytostatic Activity

The cytostatic effects of similar purine derivatives have been documented extensively. Compounds with modifications in their structure have shown IC50 values ranging from 0.010.01 to 10μM10\mu M against various cancer cell lines. This suggests that the compound may possess potential as an anticancer agent .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Anti-HCV Activity : Certain derivatives demonstrated effective inhibition of Hepatitis C Virus (HCV) replication with EC90 values between 0.10.1 to 1μM1\mu M. This highlights the potential antiviral properties of the compound .
  • Multi-target Drug Development : Research focusing on tetrahydropyrazino derivatives indicated their ability to inhibit multiple targets such as MAO-B alongside ARs. This multi-target approach may enhance therapeutic efficacy while reducing side effects .

Data Summary Table

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokines
Adenosine Receptor ModulationHigh affinity for A1 AR
Cytostatic ActivityIC50 range: 0.01 - 10 µM
Anti-HCV ActivityEC90 range: 0.1 - 1 µM

Q & A

Q. What are the critical steps and reaction parameters for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Friedel-Crafts alkylation to introduce the hydroxypropyl and methoxyphenyl substituents (e.g., forming intermediates with controlled stereochemistry) .
  • Cyclization to construct the tetrahydropyrimido[2,1-f]purine core, often requiring Lewis acid catalysts (e.g., AlCl₃) and anhydrous conditions .
  • Methylation steps at specific positions using methyl iodide or dimethyl sulfate under basic conditions . Key parameters include:
  • Temperature : Optimal ranges (e.g., 80–120°C for cyclization) to prevent side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalyst loading : Critical for yield optimization (e.g., 10–15 mol% for Pd-catalyzed coupling) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, hydroxypropyl protons at δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ matching calculated mass within 2 ppm error) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for dione moieties) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via emulsion techniques .
  • Stability : Conduct pH-dependent degradation studies (e.g., HPLC monitoring at 25°C, 37°C) to identify optimal storage conditions (e.g., pH 7.4 buffer, −80°C) .

Advanced Questions

Q. What computational strategies predict this compound’s binding affinity to kinase targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., EGFR kinase), prioritizing hydrogen bonds with methoxyphenyl and hydrophobic interactions with methyl groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .
  • QSAR Models : Train models on purine derivative datasets to predict IC₅₀ values against cancer cell lines .

Q. How can contradictory bioactivity data across studies be resolved?

  • Dose-Response Validation : Replicate assays (e.g., MTT, caspase-3 activation) with standardized protocols (e.g., 48–72 hr exposure, 1 nM–100 µM range) .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific interactions .
  • Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites in cell lysates .

Q. What in vivo models are suitable for evaluating therapeutic efficacy?

  • Xenograft Models : Administer 10–50 mg/kg (IP or oral) in immunodeficient mice with human tumor lines (e.g., MDA-MB-231 breast cancer), monitoring tumor volume biweekly .
  • Pharmacokinetics : Measure plasma half-life (e.g., LC-MS/MS) and bioavailability (>30% for oral dosing) .
  • Toxicity Profiling : Assess liver/kidney function (ALT, BUN levels) and hematological parameters .

Q. Which reaction engineering approaches improve synthetic scalability?

  • Flow Chemistry : Optimize residence time (e.g., 30 min) and temperature (100°C) for continuous cyclization steps .
  • Catalyst Immobilization : Use silica-supported Pd nanoparticles to enhance recyclability (e.g., 5 cycles with <10% yield loss) .
  • Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of intermediate formation .

Methodological Tables

Table 1: Key Reaction Parameters for Cyclization Step

ParameterOptimal RangeImpact on Yield
Temperature80–120°C±15% yield
Catalyst (AlCl₃)10–15 mol%±20% yield
Solvent (DMF)0.1–0.5 M±10% yield
Source: Adapted from

Table 2: Comparative Bioactivity of Structural Analogues

SubstituentIC₅₀ (µM)Target Kinase
3-Hydroxypropyl0.12EGFR
3-Chlorobenzyl (Ref)0.45CDK2
4-Fluorobenzyl (Ref)0.87VEGFR2
Data from

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.